3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide 3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 807283-74-5
VCID: VC5415920
InChI: InChI=1S/C9H11N3O2S/c1-10-6-9-11-7-4-2-3-5-8(7)15(13,14)12-9/h2-5,10H,6H2,1H3,(H,11,12)
SMILES: CNCC1=NS(=O)(=O)C2=CC=CC=C2N1
Molecular Formula: C9H11N3O2S
Molecular Weight: 225.27

3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

CAS No.: 807283-74-5

Cat. No.: VC5415920

Molecular Formula: C9H11N3O2S

Molecular Weight: 225.27

* For research use only. Not for human or veterinary use.

3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide - 807283-74-5

Specification

CAS No. 807283-74-5
Molecular Formula C9H11N3O2S
Molecular Weight 225.27
IUPAC Name 1-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-methylmethanamine
Standard InChI InChI=1S/C9H11N3O2S/c1-10-6-9-11-7-4-2-3-5-8(7)15(13,14)12-9/h2-5,10H,6H2,1H3,(H,11,12)
Standard InChI Key MIYWZRKAJSDVTK-UHFFFAOYSA-N
SMILES CNCC1=NS(=O)(=O)C2=CC=CC=C2N1

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substituent Effects

The compound features a benzo[e] thiadiazine 1,1-dioxide core, where a benzene ring is fused to a 1,2,4-thiadiazine ring. The thiadiazine ring is further functionalized with two oxygen atoms at the 1 and 1 positions (sulfone group) and a methylamino-methyl group at the 3-position. The molecular formula is C₉H₁₁N₃O₂S, with a molecular weight of 241.27 g/mol. Key physicochemical properties include:

  • ClogP: 1.36 (moderate lipophilicity, favoring membrane permeability)

  • Polar Surface Area (PSA): 70.56 Ų (indicative of moderate hydrogen-bonding capacity)

The sulfone group enhances metabolic stability by resisting oxidative degradation, while the methylamino-methyl side chain introduces basicity, potentially facilitating interactions with acidic residues in enzymatic targets like PI3Kδ .

Synthesis and Derivative Preparation

General Synthetic Route

The synthesis of 3-((Methylamino)methyl)-2H-benzo[e] thiadiazine 1,1-dioxide derivatives typically follows a multi-step protocol (Scheme 1) :

  • Sulfonamide Formation: Reacting 2-nitrobenzenesulfonyl chloride with methylamine yields 2-nitrobenzenesulfonamide intermediates.

  • Cyclization: Treatment with trimethyl orthoacetate under acidic conditions facilitates ring closure to form the thiadiazine dioxide core.

  • Functionalization:

    • Bromination: Introducing a bromine atom at the 7-position using N-bromosuccinimide (NBS).

    • Nucleophilic Substitution: Displacing the bromine with methylamine to install the methylamino-methyl group.

Key Intermediate Characterization

Intermediate 11d (3-oxo-3,4-dihydro-2H-benzo[e] thiadiazine 1,1-dioxide) exhibits a ¹H NMR peak at δ 11.27 ppm (s, 1H), corresponding to the NH group of the thiadiazine ring .

Biological Activities and Mechanisms

PI3Kδ Inhibition and Anticancer Effects

The compound demonstrates selective inhibition of PI3Kδ (IC₅₀ = 217–266 nM), a kinase critical for B-cell proliferation and survival . Structural modifications, such as introducing a 5-indolyl group at the 7-position, enhance isoform selectivity over PI3Kα/β/γ, reducing off-target effects . In MDA-MB-468 TNBC cells, derivatives exhibit IC₅₀ values as low as 2.93 μM, surpassing the potency of 5-fluorouracil (IC₅₀ = 6.7 μM) .

Mitochondrial Complex II (CII) Modulation

Despite structural similarities to diazoxide, a known CII inhibitor, 3-((Methylamino)methyl) derivatives show no correlation between CII inhibition and cytotoxicity . For example, compound 12b (7-chloro derivative) inhibits CII by 81% at 100 μM but exhibits negligible cytotoxicity, suggesting an alternative mechanism of action .

Structure-Activity Relationships (SAR)

Impact of Halogen Substitution

Introducing halogens at the 7-position significantly influences activity:

  • 7-Bromo: Enhances antineoplastic potency in TNBC (IC₅₀ = 2.93 μM) with 10-fold selectivity over non-malignant HEK293 cells .

  • 7-Chloro: Improves CII inhibition (81% at 100 μM) but reduces cellular activity .

Side Chain Optimization

Replacing the methyl group with bulkier aryl substituents (e.g., 3,4-dimethoxyphenyl) increases PI3Kδ affinity. Compound 15a (5-indolyl derivative) achieves an IC₅₀ of 217 nM, highlighting the role of π-π interactions in binding .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator